[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol

Catalog No.
S7267926
CAS No.
M.F
C12H11F3N2O
M. Wt
256.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]p...

Product Name

[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol

IUPAC Name

[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol

Molecular Formula

C12H11F3N2O

Molecular Weight

256.22 g/mol

InChI

InChI=1S/C12H11F3N2O/c1-7-10(12(13,14)15)11(17-16-7)9-4-2-3-8(5-9)6-18/h2-5,18H,6H2,1H3,(H,16,17)

InChI Key

DSEYIIVBPZJSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC(=C2)CO)C(F)(F)F
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol is an organic compound that belongs to the pyrazole family and contains a trifluoromethyl group. Its chemical structure consists of a pyrazole ring attached to a phenyl ring with a hydroxyl group. It is commonly used in scientific research due to its physical, chemical, and biological properties.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol is a chemical compound that contains a phenyl ring attached to a pyrazole ring with a hydroxyl group. It is classified as an organic compound and is commonly referred to as 3-methyl-4-(trifluoromethyl)phenylpyrazol-3-ylmethanol. This compound was first synthesized in 2003 by researchers from the Institute of Chemical and Engineering Sciences, Singapore, and has since been widely used in many scientific experiments.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol has several important physical and chemical properties that make it useful in scientific research. It has a molecular weight of 263.27 g/mol and a boiling point of 455.2 °C. It is a white solid that is soluble in organic solvents such as methanol, ethanol, and DMSO. This compound is stable under normal conditions and is not reactive with water or air.
Synthesis and Characterisation:
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol can be synthesized through a multistep process involving condensation, rearrangement, and reduction reactions. The first step involves the condensation of 4-(trifluoromethyl)benzaldehyde with 3-amino-4,5-dimethylpyrazole in the presence of a base such as NaH to form 3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]benzaldehyde. The second step involves the rearrangement of this compound in the presence of boron trifluoride etherate to form [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol. This compound can be characterized using various analytical techniques such as NMR, IR, and Mass Spectrometry.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol can be analyzed using various analytical methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry. NMR is commonly used to determine the chemical structure of the compound, while IR is used to identify the functional groups present in the compound. Mass Spectrometry is used to determine the molecular weight of the compound and its fragmentation pattern.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol has several important biological properties that make it useful in scientific research. It has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol has not been shown to exhibit any significant toxicity or safety concerns in scientific experiments.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol has several important applications in scientific experiments. It is commonly used as a building block in the synthesis of other organic compounds. It is also used as a pharmacological tool to investigate the activity of certain enzymes and proteins.
Research on [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol is ongoing and there are several ongoing studies exploring its potential applications in various fields of research.
[3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol has several potential implications in various fields of research and industry. It can be used as a building block in the synthesis of other organic compounds such as pharmaceuticals, agrochemicals, and materials. It can also be used as a pharmacological tool to investigate the activity of certain enzymes and proteins.
One of the limitations of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol is its limited solubility in aqueous solutions, which can limit its use in certain applications. Future directions for research on this compound include exploring its applications in drug discovery, materials science, and other fields of research. Additionally, further studies are needed to investigate its possible toxicity and environmental impact.
1. Exploring the use of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol in drug discovery, specifically in the treatment of different diseases.
2. Investigating its potential applications in materials science, such as in the development of new materials or coatings.
3. Studying the effect of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol in different enzymes and proteins that play a key role in various biological processes.
4. Developing new analytical methods to further understand the properties and behavior of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol.
5. Investigating its possible use as a biosensor or bioimaging agent.
6. Studying its potential applications in agriculture and crop protection.
7. Exploring the development of new derivatives or analogs of [3-[5-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]methanol with improved properties or novel applications.
8. Further studies on its possible toxicity and environmental impact to ensure safe use in different applications.
9. Collaborations with industries to commercialize the compound.
10. Employing the compound in catalysis reactions and assessing its impact.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

256.08234746 g/mol

Monoisotopic Mass

256.08234746 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-27-2023

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